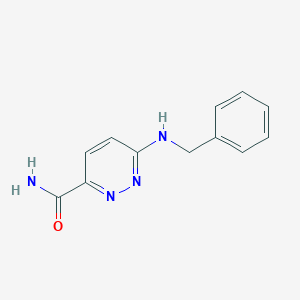
6,11-Dihydro-11-ethoxy-6-methyldibenzo(c,f)(1,2)thiazepine S,S-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,11-Dihydro-11-ethoxy-6-methyldibenzo(c,f)(1,2)thiazepine S,S-dioxide, also known as clozapine N-oxide (CNO), is a chemical compound that has gained popularity in scientific research due to its ability to activate designer receptors exclusively activated by designer drugs (DREADDs). DREADDs are genetically engineered receptors that can be selectively activated by a synthetic ligand, such as CNO, to modulate neuronal activity in a specific way.
Aplicaciones Científicas De Investigación
CNO has been widely used in neuroscience research to study the function of specific neuronal populations and circuits in vivo. By expressing DREADDs in specific neurons or brain regions, CNO can be used to selectively activate or inhibit neuronal activity in a reversible and non-invasive manner. This allows researchers to investigate the causal relationship between neuronal activity and behavior, and to develop new therapeutic strategies for neurological and psychiatric disorders.
Mecanismo De Acción
CNO binds to DREADDs with high affinity and selectivity, leading to a conformational change that activates downstream signaling pathways. The exact mechanism of action of CNO on DREADDs is not fully understood, but it is believed to involve the stabilization of a specific receptor conformation that is capable of interacting with intracellular signaling proteins.
Efectos Bioquímicos Y Fisiológicos
CNO has been shown to induce robust and specific neuronal activation or inhibition depending on the type of DREADD expressed. This can lead to changes in behavior, physiology, and gene expression in vivo. CNO has also been shown to have minimal off-target effects on other receptors or ion channels, making it a useful tool for studying specific neuronal populations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNO has several advantages over traditional pharmacological agents for studying neuronal function. It is highly selective for DREADDs, has minimal off-target effects, and can be administered systemically or locally. However, CNO has a relatively slow onset of action and can have variable effects depending on the dose and duration of administration. Additionally, the use of CNO in animal models requires the expression of DREADDs, which can be challenging and time-consuming.
Direcciones Futuras
There are several future directions for CNO research. One area of interest is the development of new DREADDs with improved pharmacological properties, such as faster onset of action and greater selectivity. Another area of interest is the use of CNO in combination with other techniques, such as optogenetics or chemogenetics, to study complex neuronal circuits and behaviors. Additionally, CNO could be used as a tool for developing new therapeutics for neurological and psychiatric disorders by targeting specific neuronal populations.
Métodos De Síntesis
CNO can be synthesized using a multi-step reaction pathway starting from commercially available materials. The synthesis involves the reaction of 2-nitrobenzaldehyde with ethyl 2-oxo-3-phenylpropanoate to form 2-nitro-1-(2-oxo-3-phenylpropyl)benzene. This intermediate is then reacted with thioamide to form the thiazepine ring, followed by reduction with sodium dithionite to yield CNO.
Propiedades
Número CAS |
155444-02-3 |
|---|---|
Nombre del producto |
6,11-Dihydro-11-ethoxy-6-methyldibenzo(c,f)(1,2)thiazepine S,S-dioxide |
Fórmula molecular |
C16H17NO3S |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
11-ethoxy-6-methyl-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide |
InChI |
InChI=1S/C16H17NO3S/c1-3-20-16-12-8-4-6-10-14(12)17(2)21(18,19)15-11-7-5-9-13(15)16/h4-11,16H,3H2,1-2H3 |
Clave InChI |
ZXDHGQTYNWRWJY-UHFFFAOYSA-N |
SMILES |
CCOC1C2=CC=CC=C2N(S(=O)(=O)C3=CC=CC=C13)C |
SMILES canónico |
CCOC1C2=CC=CC=C2N(S(=O)(=O)C3=CC=CC=C13)C |
Sinónimos |
Dibenzo(c,f)(1,2)thiazepine, 6,11-dihydro-11-ethoxy-6-methyl-, 5,5-dio xide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



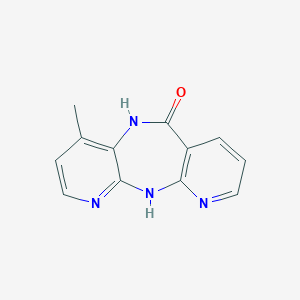
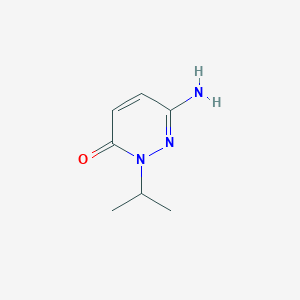
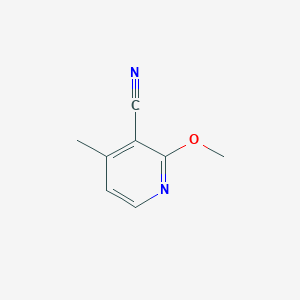


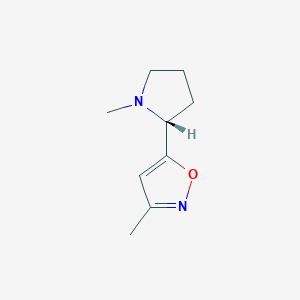
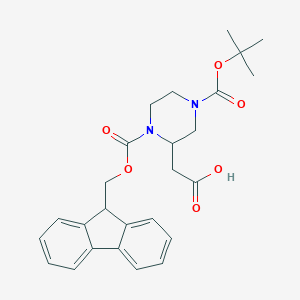

![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)


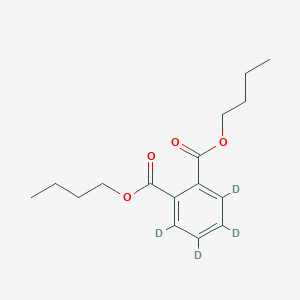
![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)
